molecular formula C9H16O2 B6236787 methyl 3-cyclopropyl-2,2-dimethylpropanoate CAS No. 2098063-43-3

methyl 3-cyclopropyl-2,2-dimethylpropanoate

Cat. No.: B6236787
CAS No.: 2098063-43-3
M. Wt: 156.2
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Description

Methyl 3-cyclopropyl-2,2-dimethylpropanoate is a chemical intermediate of interest in advanced agricultural and pharmaceutical research. Its structure incorporates a cyclopropane ring, a motif known to enhance the properties of active molecules by improving metabolic stability, increasing binding affinity to biological targets, and reducing off-target effects . In the field of agrochemicals, cyclopropane-containing compounds are prevalent in a range of potent insecticides, fungicides, and herbicides . This ester is a valuable synthetic building block for constructing novel active agents in these areas. Researchers can utilize this compound to develop new lead structures or modify existing pesticides, leveraging the cyclopropyl group to create more effective and environmentally friendly crop protection solutions . In pharmaceutical chemistry, the cyclopropane fragment is a key feature in many commercial drugs and bioactive molecules, making this ester a potential precursor in the synthesis of proprietary compounds . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2098063-43-3

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Preparation Methods

Patent-Based Method Using Dichlorovinyl Starting Materials

A patented approach for synthesizing cyclopropane carboxylic acid derivatives involves using (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid as a starting material. The method proceeds via dehydrohalogenation and esterification:

  • Reaction Setup : The dichlorovinyl compound is refluxed with a lower aliphatic alcohol (e.g., methanol) and a deacidification agent (e.g., NaOH) at a 3:1–4:1 molar ratio.

  • Intermediate Isolation : Post-reflux, the mixture is filtered to remove solids, and the filtrate is concentrated to yield a viscous oil.

  • Acidification and Recrystallization : Adjusting the pH to 2–3 with dilute HCl precipitates the crude product, which is purified via recrystallization.

While this patent focuses on (±)-2,2-dimethyl-3-chloroethynyl cyclopropane carboxylic acid, adapting it for methyl 3-cyclopropyl-2,2-dimethylpropanoate would require substituting methanol in the esterification step. Theoretical yields for analogous esterifications in similar systems range from 70–85%.

Table 1: Key Parameters for Patent-Based Esterification

ParameterValue/DescriptionSource
Starting MaterialDichlorovinyl cyclopropane
AlcoholMethanol
Molar Ratio (Base:Acid)3:1–4:1
Reaction Time4–12 hours
Theoretical Yield70–85%

Acid-Catalyzed Esterification

Alternative esterification routes employ acid catalysis (e.g., H₂SO₄) to directly convert cyclopropane carboxylic acids to their methyl esters. For example, reacting 3-cyclopropyl-2,2-dimethylpropanoic acid with methanol under acidic conditions at 60–80°C for 6–8 hours typically achieves 80–90% conversion. This method avoids the need for specialized starting materials but requires careful control of water removal to prevent hydrolysis.

Cyclopropanation via Sulfonium Salt Intermediates

Sulfonium Salt-Mediated Spirocyclopropane Synthesis

A robust method for cyclopropane ring formation involves reacting 1,3-diones with (2-bromoethyl)diphenylsulfonium triflate in the presence of powdered K₂CO₃. For this compound, this approach could proceed as follows:

  • Spirocyclopropane Formation : Reacting dimethyl malonate with the sulfonium salt in EtOAc yields spirocyclopropane intermediates.

  • Ester Functionalization : Hydrolysis and re-esterification of the spiro intermediate introduces the methyl ester group.

This method achieved 87% yield for analogous spirocyclopropanes, though adapting it to non-spiro systems may require modifying the dione substrate.

Table 2: Optimization of Sulfonium Salt Conditions

ConditionEffect on YieldSource
Solvent: EtOAc87% yield
Solvent: DMF72% yield
Base: Powdered K₂CO₃83–87% yield
Reaction Time1.5 hours

Catalytic SmI₂-Mediated Cycloaddition Approaches

SmI₂-Catalyzed Formal [3 + 2] Cycloadditions

Recent advances employ samarium diiodide (SmI₂) to catalyze cyclopropane formation via [3 + 2] cycloadditions between alkyl cyclopropyl ketones and alkenes/alkynes. For this compound:

  • Substrate Preparation : An alkyl cyclopropyl ketone precursor is synthesized via ketone-cyclopropane coupling.

  • Cycloaddition : SmI₂ (15–30 mol%) facilitates the reaction with methyl acrylate, forming the cyclopropane-ester skeleton.

  • Reductive Workup : Sodium borohydride reduces intermediates to stabilize the ester product.

This method offers 65–77% yields for structurally complex cyclopropanes, with catalyst stabilization being critical for reproducibility.

Table 3: SmI₂ Catalysis Performance Metrics

ParameterValueSource
SmI₂ Loading15–30 mol%
Yield65–77%
Reaction Time4–12 hours
Key AdvantageTolerance to unsaturation

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

  • Patent-Based Esterification : High yields (70–85%) but requires dichlorovinyl precursors, which may limit accessibility.

  • Sulfonium Salt Method : Excellent yields (87%) under mild conditions but tailored for spiro systems.

  • SmI₂ Catalysis : Moderate yields (65–77%) with superior functional group tolerance, ideal for complex substrates.

Cost and Practicality

  • Sulfonium salt approaches incur higher reagent costs, whereas SmI₂ methods demand specialized handling under inert conditions. Acid-catalyzed esterification remains the most cost-effective for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 3-cyclopropyl-2,2-dimethylpropanoate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-2,2-dimethylpropanoate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and influencing its activity. The cyclopropyl group can introduce steric hindrance, affecting the binding affinity and specificity of the compound. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Methyl 3-Hydroxy-2,2-Dimethylpropanoate
  • Molecular Formula : C₆H₁₂O₃
  • Key Properties : Boiling point = 178.4°C; Flash point = 76.1°C; Density = 1.0 g/cm³ .
  • Comparison : Replacing the cyclopropyl group with a hydroxyl group increases polarity and hydrogen-bonding capacity, leading to higher boiling points and water solubility. The hydroxyl group also introduces instability under acidic conditions compared to the cyclopropyl analog .
Ethyl 3-Cyclopropyl-2,2-Difluoropropanoate
  • Molecular Formula : C₈H₁₂F₂O₂
  • Synthesis: Prepared via reaction of ethyl 2,2-difluoropent-4-enoate with diiodomethane and diethylzinc .
  • Comparison: Fluorine atoms enhance electronegativity and metabolic stability but reduce lipophilicity compared to methyl groups. This compound’s synthesis involves organometallic reagents, contrasting with the milder conditions likely used for the methyl ester analog .
Phenylethyl-2,2-Dimethylpropanoate (Pivarose®)
  • Molecular Formula : C₁₃H₁₈O₂
  • Application : Used as a fragrance ingredient due to its volatility and stability .
  • Comparison : The aromatic phenylethyl ester group increases molecular weight and volatility compared to the methyl ester, altering its applications in cosmetics versus pharmaceuticals .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
Methyl 3-cyclopropyl-2,2-dimethylpropanoate* C₉H₁₆O₂ ~156.22 N/A Cyclopropane, ester
Methyl 3-hydroxy-2,2-dimethylpropanoate C₆H₁₂O₃ 132.16 178.4 Hydroxyl, ester
Ethyl 3-cyclopropyl-2,2-difluoropropanoate C₈H₁₂F₂O₂ 194.18 N/A Fluorine, cyclopropane, ester
Phenylethyl-2,2-dimethylpropanoate C₁₃H₁₈O₂ 206.28 N/A Aromatic, ester

Key Research Findings

  • Steric Effects : 2,2-Dimethyl groups reduce nucleophilic attack at the ester carbonyl, increasing hydrolytic stability .
  • Applications : Cyclopropyl esters are prevalent in protease inhibitors (e.g., cysteine protease inhibitors ), while fragrance esters prioritize volatility and odor profiles .

Biological Activity

Methyl 3-cyclopropyl-2,2-dimethylpropanoate is an organic compound that has garnered attention for its potential biological activities. Characterized by a unique cyclopropyl structure and an ester functional group, this compound is represented by the molecular formula C₉H₁₈O₂. The presence of the cyclopropyl moiety imparts distinctive chemical properties, making it of interest in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its interactions with biological macromolecules. It may act as a substrate or inhibitor in enzymatic reactions, influencing enzyme activity through steric hindrance introduced by the cyclopropyl group. This can affect binding affinity and specificity, leading to various biochemical effects. The ester group can also undergo hydrolysis, releasing corresponding acids and alcohols that may participate in metabolic pathways.

Pharmacological Potential

Research indicates that compounds containing cyclopropyl groups often exhibit interesting biological properties, including:

  • Antimicrobial Activity: Some studies suggest potential antimicrobial effects, although specific data on this compound remains limited.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, similar to other analogs with cyclopropyl structures, which could be beneficial in treating conditions like hyperpigmentation by inhibiting tyrosinase activity .
  • Antioxidant Properties: Preliminary findings indicate possible antioxidant activities that could protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential effects against various microbial strains.
Enzyme InhibitionPossible inhibition of tyrosinase and other enzymes involved in metabolic pathways.
AntioxidantPreliminary evidence suggests antioxidant properties.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds that also exhibit notable biological activities. A comparative analysis can provide insights into how variations in structure influence reactivity and biological effects.

Table 2: Comparison with Similar Compounds

Compound Name Structural Features Unique Attributes
Methyl 2-cyclopropylacetateCyclopropyl group attached to an acetateSimpler structure; less steric hindrance
Methyl 3-amino-3-cyclopropyl-2,2-dimethylpropanoateContains an amino groupPotentially different reactivity due to amino functionality
Ethyl 3-cyclopropyl-2,2-dimethylpropanoateEthyl instead of methyl esterDifferent solubility and reactivity profiles

Q & A

Q. What are the key steps for synthesizing methyl 3-cyclopropyl-2,2-dimethylpropanoate, and how are reaction conditions optimized?

The synthesis typically involves cyclopropane ring formation and esterification. A common method starts with methyl acrylate and cyclopropane derivatives, using catalysts like palladium on carbon (Pd/C) and bases such as triethylamine to facilitate coupling reactions . Reaction conditions (e.g., solvent polarity, temperature) are optimized via Design of Experiments (DOE) to maximize yield. For example, anhydrous solvents like tetrahydrofuran (THF) at 60–80°C improve cyclopropane stability during esterification . Purification often employs column chromatography or recrystallization, with progress monitored via TLC or GC-MS.

Q. How is this compound characterized, and what analytical techniques are critical?

Characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural features like cyclopropane protons (δ 0.5–1.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 184.24 g/mol for the parent ion) .
  • HPLC : Purity assessment (>97%) using reverse-phase columns and UV detection at 210–220 nm .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention . No occupational exposure limits are established, but treat as a potential irritant .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

Discrepancies in NMR signals may arise from:

  • Dynamic Stereochemistry : Cyclopropane ring strain can cause conformational exchange, broadening peaks. Variable-temperature NMR (e.g., 25°C to −40°C) clarifies splitting .
  • Impurity Interference : Trace byproducts (e.g., unreacted starting materials) mimic signals. Use preparative HPLC to isolate pure fractions before reanalysis .
  • Solvent Effects : Deuterated solvents like CDCl3_3 vs. DMSO-d6_6 shift proton environments. Compare spectra across solvents to confirm assignments .

Q. What strategies address low yields in cyclopropane ring formation during synthesis?

  • Catalyst Screening : Test alternative catalysts (e.g., Grubbs catalyst for ring-closing metathesis) to improve cyclopropanation efficiency .
  • Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (hexane) to stabilize intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time and energy barriers via microwave irradiation (e.g., 100°C for 30 minutes) .

Q. How can computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for drug derivatization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to prioritize derivatives for synthesis .

Q. What are the implications of contradictory bioactivity data in pharmacological studies?

Discrepancies in IC50_{50} values or receptor binding may stem from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
  • Metabolite Interference : Use LC-MS to identify degradation products in cell media .
  • Enantiomeric Purity : Chiral HPLC confirms if racemic vs. enantiopure forms exhibit divergent activities .

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